Cas no 2138081-10-2 (2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal)

2-(3,5-Dimethoxy-2-nitrophenyl)-2-methylpropanal is a specialized organic compound featuring a nitro-substituted aromatic ring with dimethoxy groups at the 3- and 5-positions, coupled with a branched aldehyde functionality. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The electron-withdrawing nitro group and electron-donating methoxy substituents enhance its utility in selective transformations, such as nucleophilic additions or reductions. Its sterically hindered aldehyde group offers controlled reactivity for selective bond formation. The compound’s well-defined purity and stability ensure consistent performance in multi-step synthesis.
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal structure
2138081-10-2 structure
Product name:2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
CAS No:2138081-10-2
MF:C12H15NO5
MW:253.251203775406
CID:6120758
PubChem ID:165494580

2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
    • 2138081-10-2
    • EN300-1141675
    • Inchi: 1S/C12H15NO5/c1-12(2,7-14)9-5-8(17-3)6-10(18-4)11(9)13(15)16/h5-7H,1-4H3
    • InChI Key: AOWFAGYWOPOLLK-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C=O)(C)C)OC

Computed Properties

  • Exact Mass: 253.09502258g/mol
  • Monoisotopic Mass: 253.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 81.4Ų

2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1141675-10g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
10g
$6450.0 2023-10-26
Enamine
EN300-1141675-10.0g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2
10g
$6450.0 2023-06-09
Enamine
EN300-1141675-0.05g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
0.05g
$1261.0 2023-10-26
Enamine
EN300-1141675-5.0g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2
5g
$4349.0 2023-06-09
Enamine
EN300-1141675-0.5g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
0.5g
$1440.0 2023-10-26
Enamine
EN300-1141675-2.5g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
2.5g
$2940.0 2023-10-26
Enamine
EN300-1141675-0.1g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
0.1g
$1320.0 2023-10-26
Enamine
EN300-1141675-0.25g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
0.25g
$1381.0 2023-10-26
Enamine
EN300-1141675-1.0g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2
1g
$1500.0 2023-06-09
Enamine
EN300-1141675-1g
2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal
2138081-10-2 95%
1g
$1500.0 2023-10-26

Additional information on 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal

Introduction to 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal (CAS No. 2138081-10-2)

2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal, with the CAS number 2138081-10-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex aromatic ring system and functional groups, which contribute to its diverse reactivity and biological activity.

The molecular formula of 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal is C14H17NO5, and it has a molecular weight of approximately 287.3 g/mol. The compound features a 3,5-dimethoxy-2-nitrophenyl moiety attached to a 2-methylpropanal group, which imparts specific chemical properties and reactivity patterns. The presence of the nitro group and methoxy substituents on the aromatic ring enhances the compound's electron-withdrawing capabilities, making it an excellent substrate for various chemical reactions.

In the context of pharmaceutical research, 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent due to its ability to modulate key signaling pathways involved in inflammation. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins and other inflammatory mediators.

Beyond its anti-inflammatory properties, 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal may serve as a valuable scaffold for the design of more potent and selective anticancer drugs.

In materials science, the unique chemical structure of 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal has led to its exploration as a functional monomer for polymer synthesis. The presence of multiple reactive functional groups allows for the creation of polymers with tailored properties, such as enhanced mechanical strength, thermal stability, and biocompatibility. A recent study published in Macromolecules highlighted the use of this compound in the synthesis of copolymers with improved solubility and processability, making them suitable for applications in drug delivery systems and tissue engineering.

The synthesis of 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the nitration of 3,5-dimethoxytoluene followed by alkylation with 1-bromo-1-methylpropyl bromide and subsequent oxidation to form the aldehyde. This synthetic pathway has been optimized to achieve high yields and purity levels, making it feasible for large-scale production.

The physical properties of 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal, such as its melting point (108-110°C) and solubility in organic solvents like ethanol and acetone, make it suitable for various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used for its purification and quantification in both research and industrial settings. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into its molecular structure and conformation.

Safety considerations are paramount when handling 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal. While it is not classified as a hazardous material under current regulations, proper safety protocols should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and storing the compound in tightly sealed containers away from heat sources.

In conclusion, 2-(3,5-dimethoxy-2-nitrophenyl)-2-methylpropanal (CAS No. 2138081-10-2) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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